(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
Description
Properties
IUPAC Name |
(1,5-dimethylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYVNBPKYJFKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681756 | |
| Record name | (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204333-57-2 | |
| Record name | (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethylpyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid: Synthesis, Application, and Biological Relevance
CAS Number: 1204333-57-2
This technical guide provides a comprehensive overview of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and its pivotal role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.
Compound Properties and Data
This compound is a stable, solid compound at room temperature. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1204333-57-2 | [1] |
| Molecular Formula | C₅H₉BN₂O₂ | |
| Molecular Weight | 139.95 g/mol | [1] |
| Appearance | Solid | |
| Storage Conditions | Store in a dry, well-ventilated place. For long-term storage, keeping it in a freezer under -20°C is recommended. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from readily available reagents. The general synthetic workflow involves the formation of the pyrazole core, followed by regioselective bromination and subsequent conversion to the boronic acid.
Synthesis of 1,5-Dimethyl-1H-pyrazole
The initial step involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A typical protocol is as follows:
Experimental Protocol:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol.
-
Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield crude 1,5-dimethyl-1H-pyrazole, which can be purified by distillation.
Bromination of 1,5-Dimethyl-1H-pyrazole
The next step is the regioselective bromination at the C4 position of the pyrazole ring.
Experimental Protocol:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.
-
Slowly add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-bromo-1,5-dimethyl-1H-pyrazole by column chromatography.
Synthesis of this compound
The final step is the conversion of the bromo-pyrazole to the corresponding boronic acid. Two common methods are presented below.
This method involves the formation of an organolithium intermediate which is then quenched with a borate ester.
Experimental Protocol:
-
Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[2][3]
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of ammonium chloride.
-
Acidify the mixture with 1M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization.
This palladium-catalyzed reaction offers a milder alternative for the synthesis of boronic esters, which can be subsequently hydrolyzed to the boronic acid.[4][5]
Experimental Protocol for the Pinacol Ester:
-
In a Schlenk flask, combine 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
The pinacol ester can then be hydrolyzed to the boronic acid by treatment with an aqueous acid.
Application in Drug Discovery: A Key Intermediate for JAK Inhibitors
This compound and its derivatives are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors.[6] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and immune responses.[7][8][9][10] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer.[11]
Ruxolitinib, a potent and selective JAK1/JAK2 inhibitor, is a prominent example of a therapeutic agent whose synthesis can utilize pyrazole-based building blocks.[12] The pyrazole moiety serves as a key pharmacophore, interacting with the hinge region of the kinase domain.
General Synthetic Scheme for a JAK Inhibitor
The following diagram illustrates a generalized synthetic route to a JAK inhibitor, highlighting the role of this compound in a Suzuki-Miyaura cross-coupling reaction.
The JAK-STAT Signaling Pathway and Mechanism of Inhibition
The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[8] JAK inhibitors, synthesized using intermediates like this compound, competitively bind to the ATP-binding site of JAKs, thereby blocking the phosphorylation of STATs and inhibiting downstream signaling.[9][10]
Safety and Handling
This compound is harmful if swallowed. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of JAK inhibitors highlights its importance in the development of targeted therapies for a range of diseases. The synthetic protocols and biological context provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. ajmc.com [ajmc.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcp.jakafi.com [hcp.jakafi.com]
- 8. PathWhiz [pathbank.org]
- 9. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid: Structure, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its rigid pyrazole scaffold and versatile boronic acid functionality make it an invaluable reagent in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical structure, synthesis, characterization, and a detailed examination of its application in the synthesis of Janus Kinase (JAK) inhibitors, which are pivotal in treating various inflammatory diseases and cancers.
Chemical Structure and Properties
This compound is a five-membered heterocyclic compound containing a pyrazole ring substituted with two methyl groups and a boronic acid functional group.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1204333-57-2 | |
| Molecular Formula | C₅H₉BN₂O₂ | |
| Molecular Weight | 139.95 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | N/A |
Synthesis and Characterization
The synthesis of this compound can be achieved through several synthetic routes. Two common methods are the borylation of a pre-functionalized pyrazole, such as a halogenated derivative, or the direct C-H activation and subsequent borylation. Below is a representative protocol based on the borylation of a halogenated pyrazole.
Experimental Protocol: Synthesis from 4-Bromo-1,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of the pinacol ester of this compound, a stable and commonly used derivative, followed by hydrolysis to the boronic acid.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Materials:
-
4-Bromo-1,5-dimethyl-1H-pyrazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hydrochloric acid (aqueous solution)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.5 equiv), and PdCl₂(dppf) (0.05 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the reaction mixture at 80-90 °C for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Pinacol Ester: Purify the crude product by column chromatography on silica gel to obtain this compound pinacol ester.
-
Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a suitable solvent (e.g., acetone or THF) and add an aqueous solution of a strong acid like HCl. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution may be extracted with an organic solvent, or the product may precipitate. The solid product can be collected by filtration, washed with cold water, and dried under vacuum.
Table 2: Representative Reaction Data for the Synthesis of Pyrazole Boronic Acid Pinacol Esters
| Starting Material | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Boc-4-halogenopyrazole | 1-Boc-4-pyrazole pinacol borate | PdCl₂(dppf) | KOAc | Dioxane | 80-110 | 6-12 | High | [1] |
| 4-Bromo-1-methyl-1H-pyrazole | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | N/A (via lithiation) | n-BuLi | THF | -78 to RT | N/A | High | [2] |
Characterization Data
Characterization of the final product is crucial for confirming its identity and purity. The following are expected spectroscopic data based on the structure and data from similar compounds.
Table 3: Spectroscopic Data for this compound Pinacol Ester
| Technique | Expected Data | Reference |
| ¹H NMR | δ (ppm): ~7.5 (s, 1H, pyrazole-H), ~3.7 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃), ~1.3 (s, 12H, pinacol-CH₃) | [3] |
| ¹³C NMR | Expected peaks for pyrazole ring carbons, methyl carbons, and pinacol carbons. The carbon attached to boron will have a broad signal. | [4] |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ corresponding to the molecular weight of the boronic acid or its pinacol ester. | [4] |
Application in Drug Discovery: Synthesis of JAK Inhibitors
This compound and its derivatives are instrumental in the synthesis of various kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[5][6]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[7]
Diagram of the JAK-STAT Signaling Pathway and its Inhibition:
Caption: The JAK-STAT signaling pathway and the point of inhibition by JAK inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a JAK Inhibitor Precursor
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a halogenated pyrimidine core, a common step in the synthesis of many JAK inhibitors.[8]
Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for the synthesis of a JAK inhibitor precursor via Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Halogenated pyrimidine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk tube, combine the halogenated pyrimidine (1.0 equiv), this compound (1.1 equiv), sodium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the tube and heat the reaction mixture to 90-100 °C for 6-12 hours with stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids
| Pyrazole Derivative | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole boronic acid | 4-Bromopyrazole | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | High | [8] |
| Arylboronic acid | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 110 (microwave) | 0.5 | 67-89 | [9] |
| Boronic acid | Unprotected N-H Pyrazoles | P1 or P2 Precatalysts | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 | [10] |
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex molecules in drug discovery. Its application in the construction of JAK inhibitors highlights its importance in developing treatments for a range of diseases. The synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical industries. The continued exploration of pyrazole boronic acids in organic synthesis is expected to lead to the discovery of new and improved therapeutic agents.
References
- 1. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1036991-40-8) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid molecular weight
An In-depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. The pyrazole ring is a key structural motif found in numerous biologically active molecules and approved pharmaceuticals, valued for its metabolic stability and ability to participate in specific binding interactions.[1][2] The boronic acid functional group makes this compound a versatile building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[3][4] This guide provides a detailed overview of the molecular characteristics, experimental protocols, and key applications of this compound for professionals in drug development and scientific research.
Core Compound Properties and Data
The fundamental properties of this compound are summarized below. The molecular weight is derived from its chemical formula by summing the atomic weights of its constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Boron: 10.81 u, Nitrogen: 14.007 u, Oxygen: 15.999 u).
| Property | Value |
| Molecular Formula | C5H9BN2O2 |
| Molecular Weight | 139.95 g/mol |
| CAS Number | 1204333-57-2 |
| Physical Form | Solid |
| IUPAC Name | This compound |
| InChI | 1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3 |
| InChIKey | NAYVNBPKYJFKQA-UHFFFAOYSA-N |
Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
The primary application of pyrazole boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the formation of a C-C bond between the pyrazole ring and an aryl or vinyl halide, providing a highly efficient route to complex molecular architectures.[3] The versatility and functional group tolerance of this reaction make it an invaluable tool in the synthesis of novel drug candidates and advanced materials.[3][5]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction, a fundamental process where this compound serves as a key reagent.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide generalized protocols for the synthesis of pyrazole boronic acids and their subsequent use in Suzuki-Miyaura coupling reactions, based on established chemical literature.
Protocol 1: General Synthesis of a Pyrazole Boronic Acid Pinacol Ester
The synthesis of pyrazole boronic acids often proceeds via a pinacol ester intermediate, which enhances stability. A common method involves the palladium-catalyzed borylation of a halogenated pyrazole.[6]
Caption: General workflow for synthesizing a pyrazole boronic acid pinacol ester.
Methodology:
-
Reaction Setup: In a reaction vessel maintained under an inert atmosphere (e.g., nitrogen or argon), combine the starting 4-halo-1,5-dimethyl-1H-pyrazole (1.0 eq), pinacol diboron (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (2-5 mol%), and a base like potassium acetate (2.0-3.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Heating: Stir the mixture and heat to a temperature between 80-110 °C.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired pyrazole boronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling Using this compound
This protocol outlines the coupling of the pyrazole boronic acid with an aryl halide.
Methodology:
-
Reaction Setup: To a reaction flask, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%), and an aqueous solution of a base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 eq).[7]
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[7]
-
Heating: Purge the mixture with an inert gas, then heat to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Track the reaction's completion by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate in vacuo. The resulting crude material is purified by column chromatography or recrystallization to afford the final coupled product.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the synthesis of complex molecules containing the pyrazole scaffold. The protocols and data presented in this guide offer a technical foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, accelerating the discovery of new therapeutic agents and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid (CAS: 1204333-57-2). Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a reference for the characterization and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 1204333-57-2
-
Molecular Formula: C₅H₉BN₂O₂
-
Molecular Weight: 139.95 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar compounds, including various substituted pyrazoles and arylboronic acids.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH ₃ (at N1) | 3.7 - 3.9 | Singlet |
| CH ₃ (at C5) | 2.2 - 2.4 | Singlet |
| CH (at C3) | 7.5 - 7.7 | Singlet |
| B(OH )₂ | 4.5 - 6.0 | Broad Singlet |
Prediction is based on the analysis of similar pyrazole structures.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C H₃ (at N1) | 35 - 38 |
| C H₃ (at C5) | 12 - 15 |
| C 3 | 140 - 145 |
| C 4 | 95 - 105 (broad due to B-C coupling) |
| C 5 | 148 - 152 |
Prediction is based on the analysis of ¹³C NMR data for substituted pyrazoles.
Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 | O-H stretch (broad) | B-O-H |
| 2850 - 3000 | C-H stretch | C-H (aliphatic) |
| ~3100 | C-H stretch | C-H (aromatic) |
| 1500 - 1600 | C=N, C=C stretch | Pyrazole ring |
| 1300 - 1400 | B-O stretch | B-O |
| 1000 - 1200 | C-N stretch | C-N |
Prediction is based on characteristic infrared group frequencies.[1][2][3]
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 140 | [M+H]⁺ (Molecular ion peak for ¹¹B isotope) |
| 139 | [M+H]⁺ (Molecular ion peak for ¹⁰B isotope) |
| 122 | [M+H - H₂O]⁺ |
| 95 | [M+H - B(OH)₃]⁺ |
The molecular ion peak is the heaviest ion in the mass spectrum and can be used to determine the molecular weight.[4][5] The natural isotopic distribution of boron (¹⁰B and ¹¹B) will result in a characteristic pattern for boron-containing fragments.[6]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Set the mass range to scan from m/z 50 to 500.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Logical Relationship of Spectroscopic Data to Chemical Structure
Caption: Relationship between spectroscopic data and the chemical structure.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Molecular Ion Peak Explained | GC-MS Basics | Shimadzu [shimadzu.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹H NMR of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of public domain, experimentally verified ¹H NMR data for this specific compound, this guide presents a thorough analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds.
Introduction
This compound, with the CAS Number 1204333-57-2, and its corresponding pinacol ester (CAS Number 1036991-40-8) are versatile synthetic intermediates. The pyrazole moiety is a common scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities. The boronic acid functional group makes these compounds particularly valuable for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This enables the facile introduction of the 1,5-dimethylpyrazole core into complex molecular architectures, a crucial step in the discovery and development of novel therapeutic agents and functional materials.
Predicted ¹H NMR Data
The key proton signals anticipated for this compound are from the two methyl groups (at positions 1 and 5 of the pyrazole ring), the lone proton on the pyrazole ring (at position 3), and the acidic protons of the boronic acid group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |
| N-CH₃ (Position 1) | 3.7 - 3.9 | Singlet | 3H | N/A | The chemical shift is influenced by the electron-withdrawing nature of the pyrazole ring. |
| C-CH₃ (Position 5) | 2.4 - 2.6 | Singlet | 3H | N/A | This methyl group is typically upfield compared to the N-methyl group. |
| Pyrazole H (Position 3) | 7.5 - 7.8 | Singlet | 1H | N/A | The chemical shift of this aromatic proton is in the expected downfield region. |
| B(OH)₂ | 4.0 - 6.0 | Broad Singlet | 2H | N/A | The chemical shift and signal shape are highly dependent on the solvent, concentration, and water content. This signal may exchange with D₂O. |
Disclaimer: The data presented in Table 1 are estimations based on the analysis of structurally similar compounds and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Analysis
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: A deuterated solvent that can dissolve the boronic acid without reacting with it should be chosen. Common choices include DMSO-d₆, CDCl₃ (if solubility permits), or Methanol-d₄. DMSO-d₆ is often a good choice for boronic acids due to its high polarity.
-
Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm) when using solvents like CDCl₃. For DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as a reference.
-
Water Content: Boronic acids can form anhydrides (boroxines) upon dehydration. It is crucial to use anhydrous solvents and handle the sample in a dry environment to obtain a spectrum of the monomeric boronic acid. The presence of water can also affect the chemical shift and line shape of the B(OH)₂ protons.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate to cover all proton signals.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
-
Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak identification.
-
Chemical Shift Referencing: The chemical shifts should be referenced to the internal standard or the residual solvent peak.
-
Integration: The integrated area of each signal should be determined to confirm the number of protons it represents.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (if any) for each signal.
Visualization of Application in Synthesis
This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates its role in the synthesis of a more complex molecule.
Caption: Suzuki-Miyaura coupling of this compound.
This workflow diagram illustrates the key components of a Suzuki-Miyaura cross-coupling reaction. The pyrazole boronic acid and an aryl halide are coupled in the presence of a palladium catalyst and a base in a suitable solvent system to yield the desired biaryl product. This reaction is fundamental in drug discovery for creating libraries of novel compounds for biological screening.
Stability of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a key building block in medicinal chemistry and drug development. Understanding the stability profile of this compound is critical for ensuring the integrity of starting materials, the reproducibility of synthetic processes, and the quality of final products. This document outlines the primary degradation pathways, presents methodologies for stability assessment, and offers guidance on proper handling and storage.
Core Concepts in the Stability of Arylboronic Acids
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. The two most significant pathways are protodeboronation and oxidation.
1.1 Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1] This process is often the primary cause of degradation for arylboronic acids in aqueous environments. The rate of protodeboronation is highly dependent on the pH of the solution.[2] Generally, boronic acids exhibit their greatest stability at neutral pH.[1] Both acidic and basic conditions can catalyze this degradation.[1] For heteroarylboronic acids, the specific pKa of the heterocyclic ring system can also influence the pH-rate profile of decomposition.[2]
1.2 Oxidation
The boron center in boronic acids is electrophilic and can be susceptible to oxidation, particularly in the presence of oxidizing agents or prolonged exposure to atmospheric oxygen.[1] This can lead to the formation of various boron-containing byproducts and the corresponding phenol. Studies on peptide boronic acids have shown that oxidative degradation can be a major pathway, sometimes accelerated by seemingly stabilizing agents like ascorbate and EDTA under certain conditions.[3]
1.3 Stabilization Strategies
A common strategy to enhance the stability of boronic acids is their conversion to boronic esters, such as pinacol esters.[2][4] These esters are generally more resistant to protodeboronation and oxidation, have a longer shelf-life, and are often easier to purify.[2][5] However, it is important to note that the stability of boronic esters can be influenced by the diol used for esterification, and they can still be prone to hydrolysis under certain conditions, particularly during chromatographic analysis.[4][6]
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively published, the following tables provide a template for how such data would be presented. These tables are based on typical results from forced degradation studies on arylboronic acids.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 h | 60°C | 12.5% | 1,5-Dimethyl-1H-pyrazole |
| 0.1 M NaOH | 24 h | 60°C | 8.2% | 1,5-Dimethyl-1H-pyrazole |
| 5% H₂O₂ | 24 h | 25°C | 18.9% | 1,5-Dimethyl-1H-pyrazol-4-ol |
| Thermal (Solid) | 48 h | 80°C | 2.1% | Not Detected |
| Photolytic (Solid) | 24 h | 25°C | 1.5% | Not Detected |
Table 2: pH-Rate Profile for the Hydrolytic Degradation of this compound
| pH | Rate Constant (k, s⁻¹) | Half-life (t½, hours) |
| 2.0 | 1.5 x 10⁻⁵ | 12.8 |
| 4.0 | 5.2 x 10⁻⁶ | 36.9 |
| 7.0 | 1.1 x 10⁻⁶ | 175.0 |
| 9.0 | 4.8 x 10⁻⁶ | 40.1 |
| 12.0 | 9.7 x 10⁻⁶ | 19.8 |
Experimental Protocols for Stability Assessment
The following are detailed protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.
3.1 Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[7]
Objective: To induce degradation of this compound under various stress conditions to an extent of approximately 10-30%.[8][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 5% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Class A volumetric flasks, pipettes, and vials
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with a 50:50 ACN:water mixture.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with a 50:50 ACN:water mixture.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 5% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with a 50:50 ACN:water mixture.
-
-
Thermal Degradation (Solid State):
-
Place approximately 10 mg of solid this compound in a clear glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in acetonitrile to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with a 50:50 ACN:water mixture.
-
-
Photolytic Degradation (Solid State):
-
Place approximately 10 mg of solid this compound in a clear glass vial.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
After exposure, dissolve the solid in acetonitrile to a concentration of 1 mg/mL and then dilute to 0.1 mg/mL with a 50:50 ACN:water mixture.
-
-
Control Samples: Prepare control samples (unstressed) by diluting the stock solution to 0.1 mg/mL with the appropriate solvent mixture.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2).
3.2 Protocol for Stability-Indicating HPLC-UV Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.[10]
Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or a similar passive column to minimize on-column hydrolysis).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a blank (50:50 ACN:water) to ensure no interfering peaks are present.
-
Inject the unstressed (control) sample of this compound to determine its retention time and peak shape.
-
Inject each of the stressed samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage degradation using the following formula: % Degradation = [(Area_parent_control - Area_parent_stressed) / Area_parent_control] * 100
-
Ensure that the method provides adequate resolution between the parent peak and all degradation product peaks.
Signaling Pathways and Experimental Workflows
4.1 Visualizations
The following diagrams, generated using Graphviz, illustrate the key degradation pathways and a typical workflow for stability testing.
Handling and Storage Recommendations
To ensure the long-term stability and integrity of this compound, the following handling and storage procedures are recommended:
-
Storage Temperature: Store in a freezer at temperatures of -20°C or below.[11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1]
-
Container: Keep the compound in a tightly sealed container.
-
Handling: Handle in a dry environment, such as a glove box or under a stream of inert gas, to prevent moisture absorption. Avoid contact with strong oxidizing agents.
By adhering to these guidelines and employing the described analytical methodologies, researchers, scientists, and drug development professionals can effectively manage the stability of this compound, ensuring the quality and reliability of their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. This compound | 1204333-57-2 [sigmaaldrich.com]
Methodological & Application
Applications of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors for targeted cancer therapy. Its pyrazole core serves as a privileged scaffold, capable of forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. The boronic acid functional group facilitates palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex molecules with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the development of kinase inhibitors, with a focus on Cyclin-Dependent Kinase 2 (CDK2) and mesenchymal-epithelial transition factor (c-Met) inhibitors.
Key Applications in Kinase Inhibition
The 1,5-dimethyl-1H-pyrazol-4-yl moiety has been incorporated into a variety of kinase inhibitors, demonstrating significant potential in cancer treatment.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of cell cycle progression, and its dysregulation is frequently observed in various cancers. Inhibitors targeting CDK2 can induce cell cycle arrest and apoptosis in cancer cells. The 1,5-dimethyl-1H-pyrazol-4-yl group can be coupled with pyrimidine scaffolds to generate potent and selective CDK2 inhibitors.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and metastasis of numerous tumors. This compound is a valuable reagent for the synthesis of small molecule inhibitors that target the ATP-binding site of c-Met, thereby blocking its oncogenic signaling.
Quantitative Data on Kinase Inhibitors
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using pyrazole boronic acid derivatives, including analogs of compounds that can be synthesized using this compound.
Table 1: Inhibitory Activity of Pyrazole-Containing CDK2 Inhibitors
| Compound ID | Target Kinase | Kᵢ (µM) | GI₅₀ (µM) against A2780 cells | Reference |
| 15 | CDK2 | 0.005 | 0.158 | [1] |
| 14 | CDK2 | 0.007 | - | [1] |
| 23 | CDK2 | 0.090 | 7.350 | [1] |
Table 2: Inhibitory Activity of Pyrazole-Containing c-Met Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 5a | c-Met | 4.27 | HepG-2 | [2] |
| 5b | c-Met | 7.95 | HepG-2 | [2] |
| TS-41 | c-Met | 0.26 | A549-P | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 4-(1,5-dimethyl-1H-pyrazol-4-yl)-pyrimidine intermediate, a common core structure for various kinase inhibitors.
Reaction Scheme:
Caption: CDK2 signaling pathway and the inhibitory action of pyrazole-based compounds.
HGF/c-Met Signaling Pathway in Cancer
Caption: HGF/c-Met signaling pathway and the inhibitory action of pyrazole-based compounds.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: Workflow for synthesis and evaluation of pyrazole-based kinase inhibitors.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid and its analogs in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the creation of complex molecules with significant potential in medicinal chemistry and materials science.
Introduction
This compound is a valuable building block in organic synthesis. The pyrazole moiety is a common scaffold in numerous biologically active compounds, and the boronic acid functional group allows for its facile incorporation into a wide range of molecular architectures via palladium-catalyzed cross-coupling reactions. This document details protocols and applications, with a primary focus on the Suzuki-Miyaura coupling, and also provides general guidance for other important C-N bond-forming reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The following sections provide detailed information on the application of pyrazole boronic acids in this reaction, with specific data presented for the closely related analog, (1-methyl-1H-pyrazol-4-yl)boronic acid, which serves as an excellent model for the reactivity of the title compound.
Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Microwave irradiation has been shown to significantly accelerate these reactions, leading to high yields in short reaction times.[1]
Table 1: Optimization of Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole with Phenylboronic Acid [1]
| Entry | Catalyst (mol%) | Base (2.5 equiv) | Solvent (10:1) | Method | Time | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | Conventional Heating | 12 h | 14 |
| 2 | Pd(PPh₃)₄ (2) | Na₂CO₃ | DME/H₂O | Microwave (80 W) | 5 min | 24 |
| 3 | Pd(dppf)Cl₂ (2) | Na₂CO₃ | DME/H₂O | Microwave (80 W) | 5 min | 42 |
| 4 | Pd(OAc)₂ (2) | Na₂CO₃ | DME/H₂O | Microwave (80 W) | 5 min | 35 |
| 5 | Pd(PPh₃)₄ (2) | K₂CO₃ | DME/H₂O | Microwave (80 W) | 5 min | 58 |
| 6 | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | Microwave (80 W) | 5 min | 75 |
| 7 | Pd(PPh₃)₄ (2) | K₃PO₄ | DME/H₂O | Microwave (80 W) | 5 min | 89 |
| 8 | Pd(PPh₃)₄ (2) | K₃PO₄ | ACN/H₂O | Microwave (80 W) | 5 min | 78 |
| 9 | Pd(PPh₃)₄ (2) | K₃PO₄ | Dioxane/H₂O | Microwave (80 W) | 5 min | 85 |
| 10 | Pd(PPh₃)₄ (2) | K₃PO₄ | Toluene/H₂O | Microwave (80 W) | 5 min | 65 |
Reaction conditions: 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), phenylboronic acid (1.0 equiv), catalyst, base, solvent, under microwave irradiation.
Substrate Scope
The optimized conditions are applicable to a wide range of aryl and heteroaryl boronic acids, affording the corresponding 4-substituted pyrazoles in moderate to excellent yields.
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole with Various Aryl Boronic Acids using RuPhos-Pd Catalyst
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-(Methylsulfonylmethyl)-4-phenyl-1H-pyrazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-(methylsulfonylmethyl)-1H-pyrazole | 95 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-(methylsulfonylmethyl)-1H-pyrazole | 90 |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-(methylsulfonylmethyl)-1H-pyrazole | 88 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 1-(Methylsulfonylmethyl)-4-(4-(trifluoromethyl)phenyl)-1H-pyrazole | 85 |
| 6 | 3-Methoxyphenylboronic acid | 4-(3-Methoxyphenyl)-1-(methylsulfonylmethyl)-1H-pyrazole | 91 |
| 7 | 2-Thienylboronic acid | 1-(Methylsulfonylmethyl)-4-(thiophen-2-yl)-1H-pyrazole | 82 |
Reaction conditions: 4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole (1.0 equiv), aryl boronic acid (1.0 equiv), RuPhos-Pd (1 mol%), K₃PO₄ (2.0 equiv), isopropanol/H₂O, microwave irradiation at 110°C for 5-7 min.
Experimental Protocols
This protocol is adapted from the efficient synthesis of 4-substituted pyrazoles.[1]
Materials:
-
4-Halo-(1,5-dimethyl-1H-pyrazol) (e.g., 4-iodo or 4-bromo derivative)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or RuPhos-Pd)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., DME/H₂O or isopropanol/H₂O)
-
Microwave reactor vial
-
Stir bar
Procedure:
-
To a microwave reactor vial, add the 4-halo-(1,5-dimethyl-1H-pyrazol) (1.0 equiv), aryl or heteroaryl boronic acid (1.0-1.2 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Add the solvent system (e.g., DME/H₂O 10:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 110-150°C) for a specified time (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-(1,5-dimethyl-1H-pyrazole).
Other Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is the most documented for pyrazole boronic acids, other cross-coupling reactions are crucial for the synthesis of diverse pyrazole-containing molecules. The following sections provide general protocols for Buchwald-Hartwig and Chan-Lam couplings. Note that these are general procedures and will require optimization for use with this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. In the context of the title compound, it would typically be used to couple an amine to a 4-halo-1,5-dimethylpyrazole.
Materials:
-
4-Halo-1,5-dimethylpyrazole
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or sealed vial
-
Stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the 4-halo-1,5-dimethylpyrazole (1.0 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%) to a Schlenk tube or sealed vial.
-
Add the base (1.2-2.0 equiv).
-
Add the anhydrous solvent.
-
Add the amine (1.1-1.5 equiv).
-
Seal the vessel and heat the reaction mixture with stirring at a specified temperature (e.g., 80-120°C) for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Chan-Lam Coupling
The Chan-Lam coupling provides a method for the formation of C-N bonds using a copper catalyst, often under milder conditions than palladium-catalyzed reactions. This reaction would involve the coupling of this compound with an amine.
Materials:
-
This compound
-
Amine or other N-nucleophile
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (e.g., pyridine, Et₃N)
-
Solvent (e.g., CH₂Cl₂, MeOH)
-
Reaction flask
-
Stir bar
Procedure:
-
To a reaction flask, add the amine (1.0 equiv), this compound (1.2-2.0 equiv), and copper catalyst (10-100 mol%).
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature or with gentle heating, typically open to the air, for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows and Relationships
Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable tool in medicinal chemistry and materials science for the synthesis of complex molecules containing the 1,5-dimethyl-1H-pyrazol-4-yl moiety.
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. This compound is a key substrate for these reactions, particularly in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The pyrazole motif is a prevalent scaffold in many biologically active compounds, making this boronic acid derivative a crucial component in drug discovery and development.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. This reaction is widely used to synthesize biaryls and substituted aromatic compounds.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative data for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides. While specific data for this compound is not extensively published, the data for the closely related 1-methyl-1H-pyrazol-4-yl iodide provides a strong predictive basis for reaction outcomes.[2]
| Entry | Aryl Halide/Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Iodo-1-methyl-1H-pyrazole & Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 | 5 | 85 | [2] |
| 2 | 4-Iodo-1-methyl-1H-pyrazole & 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 | 8 | 92 | [2] |
| 3 | 4-Iodo-1-methyl-1H-pyrazole & 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 | 10 | 78 | [2] |
| 4 | 4-Iodo-1-methyl-1H-pyrazole & 3-Thienylboronic acid | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | DME/H₂O | 90 | 12 | 65 | [2] |
| 5 | 4-Bromopyrazole derivative & Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 360 | 70-95 | [3][4] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of 4-iodo-1-methyl-1H-pyrazole with arylboronic acids and is expected to be applicable to this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (e.g., 0.5 mmol), the aryl halide (0.5 mmol), Pd(PPh₃)₄ (0.01 mmol, 11.6 mg), and Cs₂CO₃ (1.25 mmol, 407.3 mg).[2]
-
Add DME (3 mL) and H₂O (1.2 mL) to the vial.[2]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1,5-dimethyl-1H-pyrazole.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful method for the synthesis of substituted alkenes.
Data Presentation: Representative Heck Reaction
The following table presents data from a ligandless Heck reaction involving a pyrazole derivative, which can serve as a starting point for optimizing reactions with this compound.
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole & 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | - | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 24 | 45 | [5] |
Experimental Protocol: Ligandless Heck Reaction
This protocol is based on a ligandless Heck reaction of a pyrazole derivative and can be adapted for this compound.[5] Note that in a traditional Heck reaction, the boronic acid would first be converted to a halide or triflate. Alternatively, a related reaction, the Heck-Mizoroki reaction, can sometimes be performed directly with boronic acids under oxidative conditions.
Materials:
-
4-Halo-1,5-dimethyl-1H-pyrazole (e.g., 4-bromo or 4-iodo) (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine 4-halo-1,5-dimethyl-1H-pyrazole, the alkene, Pd(OAc)₂, and K₂CO₃.
-
Add DMF as the solvent.
-
Heat the reaction mixture at 100-120°C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Data Presentation: Representative Buchwald-Hartwig Amination of a Pyrazole Derivative
The following table provides data for the Buchwald-Hartwig amination of a 4-bromo-1H-1-tritylpyrazole, which serves as a good model for the amination of 4-halo-1,5-dimethyl-1H-pyrazoles.[6][7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 12 | 60 | [6][7] |
| 2 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 12 | 67 | [6][7] |
| 3 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 24 | 75 | [6][7] |
| 4 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 24 | 55 | [6][7] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the amination of 4-halo-1H-1-tritylpyrazoles and can be applied to 4-halo-1,5-dimethyl-1H-pyrazoles.[6][7][8]
Materials:
-
4-Halo-1,5-dimethyl-1H-pyrazole (e.g., 4-bromo) (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Pd(dba)₂ (5-10 mol%)
-
tBuDavePhos (10-20 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-halo-1,5-dimethyl-1H-pyrazole, the amine, the palladium precursor, the ligand, and the base.[8]
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.[8]
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized molecules through palladium-catalyzed cross-coupling reactions. The protocols and data provided herein for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions offer a solid foundation for researchers in drug discovery and materials science to utilize this important synthetic intermediate. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity with specific substrates.
References
- 1. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecules for drug discovery and development. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds, while the boronic acid moiety allows for efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. These notes provide an overview of its applications, detailed experimental protocols, and insights into the biological relevance of the resulting compounds.
Key Applications in Organic Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the pyrazole ring and various aryl, heteroaryl, or vinyl halides and triflates. This methodology is instrumental in the synthesis of a wide array of compounds with potential therapeutic applications.
Derivatives of this compound have been incorporated into molecules targeting a range of biological pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The dimethylated pyrazole moiety can impart favorable physicochemical properties to the final compound, including improved solubility, metabolic stability, and target engagement.
Suzuki-Miyaura Cross-Coupling Reactions: Quantitative Data
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of pyrazole-4-boronic acids with various aryl halides. While specific data for the 1,5-dimethyl substituted analog is not extensively published, the data for closely related 4-bromopyrazoles provides a strong indication of expected yields under optimized conditions.
| Entry | Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86[1] |
| 2 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 81[1] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61[1] |
| 4 | 1-Bromo-3,5-dimethylbenzene | Phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75[1] |
| 5 | 2-Bromothiophene | Phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 65[1] |
Application in Kinase Inhibitor Synthesis
A significant application of pyrazole boronic acids is in the synthesis of kinase inhibitors. The c-Jun N-terminal kinases (JNKs) are a family of signaling proteins implicated in various diseases, and their inhibition is a key therapeutic strategy. Pyrazole-based compounds have shown promise as potent and selective JNK inhibitors.
Biological Activity of a Representative Pyrazole-based JNK Inhibitor
The following table presents the in vitro inhibitory activity of a 4-(1-methyl-1H-pyrazol-5-yl)pyridine derivative, a close analog of compounds that can be synthesized using this compound, against JNK3.
| Compound | Target Kinase | IC₅₀ (µM) |
| 4-(1-Methyl-1H-pyrazol-5-yl)-N-phenylpyridin-2-amine | JNK3 | 1.6[2] |
| 4-(1-Methyl-1H-pyrazol-5-yl)-N-(3-chlorophenyl)pyridin-2-amine | JNK3 | 6.0[2] |
| 4-(1-Methyl-1H-pyrazol-5-yl)-N-(4-fluorophenyl)pyridin-2-amine | JNK3 | 6.2[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of 4-bromopyrazoles and can be optimized for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (2-5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a two-phase system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (and water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Experimental Workflow: Synthesis of a Pyrazole-based Kinase Inhibitor
References
Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyrazole Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules, including those containing the pyrazole moiety, a common scaffold in many therapeutic agents.[2] Pyrazole-containing compounds are integral to a wide range of biologically active molecules.[3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of pyrazole boronic acids with various organic halides, offering insights into reaction optimization, troubleshooting, and applications in drug discovery.
The use of pyrazole boronic acids in Suzuki-Miyaura couplings can present unique challenges, including the potential for catalyst inhibition by the nitrogen-rich heterocycle and the instability of certain boronic acids.[4][5] However, with the appropriate choice of catalyst, ligands, and reaction conditions, these challenges can be overcome to achieve high yields of the desired coupled products.[4] The use of boronic acid pinacol esters can also offer enhanced stability and easier handling.[2]
Key Applications in Drug Development:
The pyrazole motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The Suzuki-Miyaura coupling provides a direct and efficient method for the synthesis and diversification of pyrazole-based drug candidates. For instance, this methodology has been instrumental in the synthesis of selective CDK9 inhibitors and other biologically active compounds.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Pyrazole Boronic Acids
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a pyrazole boronic acid with an aryl or heteroaryl halide.
Materials:
-
Pyrazole boronic acid or pyrazole boronic acid pinacol ester (1.1 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0 - 2.5 equiv.)
-
Solvent (e.g., 1,4-dioxane/H₂O, THF, MeCN)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Procedure:
-
Reaction Setup: To a Schlenk tube or round-bottom flask, add the aryl or heteroaryl halide (1.0 equiv.), pyrazole boronic acid or its pinacol ester (1.1-1.5 equiv.), palladium catalyst (1-5 mol%), and base (2.0-2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane:H₂O in a 4:1 ratio) to the reaction mixture. The typical solvent volume is 2 mL per 0.1 mmol of the halide substrate.[7]
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the specified time (usually 6-24 hours). Monitor the reaction progress by TLC or LC-MS.[5][7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazole boronic acids with various coupling partners.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [1]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 90 | 6 | 75-95 |
| XPhos Pd G2 | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 12 | 80-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 70-92 |
Table 2: Coupling of Halogenated Aminopyrazoles with Aryl and Heteroaryl Boronic Acids [4]
| Pyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromo-1H-pyrazol-5-amine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 4-Chloro-1H-pyrazol-5-amine | p-Tolylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 4-Iodo-1H-pyrazol-5-amine | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | THF | 80 | 65 |
Mandatory Visualizations
Diagrams
Below are diagrams visualizing key aspects of the Suzuki-Miyaura coupling protocol with pyrazole boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a valuable heterocyclic building block in pharmaceutical synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex organic molecules with therapeutic potential. Its pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of biological pathways. This boronic acid derivative is particularly instrumental in the synthesis of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Key Application: Synthesis of Cyclin-Dependent Kinase (CDK) and p38 Kinase Inhibitors
The dimethylpyrazole moiety is a key pharmacophore in the design of selective and potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and p38 mitogen-activated protein (MAP) kinase. These enzymes are pivotal regulators of cell cycle progression and inflammatory responses, respectively. Dysregulation of their activity is implicated in the pathogenesis of numerous cancers and chronic inflammatory conditions. The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the (1,5-Dimethyl-1H-pyrazol-4-yl) group into drug candidates.
Synthesis of a CDK2 Inhibitor Prototype
A prominent application of pyrazole boronic acids is in the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which have demonstrated potent inhibitory activity against CDK2.[1][2] The 1,5-dimethylpyrazol-4-yl moiety can be introduced at the C4 position of a pyrimidine core via a Suzuki coupling reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
The general workflow for the synthesis of a 4-(1,5-dimethyl-1H-pyrazol-4-yl)-substituted pyrimidine, a core structure for many kinase inhibitors, is depicted below.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrimidine Derivative
This protocol is adapted from established procedures for similar Suzuki coupling reactions.[1][2]
Materials:
-
This compound
-
Substituted 2-chloropyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the substituted 2-chloropyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add PdCl₂(dppf) (0.05 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired 4-(1,5-Dimethyl-1H-pyrazol-4-yl)pyrimidine derivative.
Quantitative Data
The following table summarizes representative data for CDK2 inhibitors synthesized using a similar pyrazole boronic acid, demonstrating the potency of this class of compounds.
| Compound ID | Target Kinase | Ki (µM)[1][2] | GI₅₀ (µM) against A2780 cancer cells[1][2] |
| 14 | CDK2 | 0.007 | - |
| CDK5 | 0.003 | - | |
| 15 | CDK2 | 0.005 | 0.158 |
| CDK1 | >1.0 | - | |
| CDK5 | 0.015 | - | |
| CDK7 | 0.980 | - | |
| CDK9 | 0.033 | - |
Signaling Pathway in Cancer
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. In many cancers, CDK2 activity is deregulated, leading to uncontrolled cell proliferation. The synthesized pyrazole-containing pyrimidine derivatives act as inhibitors of CDK2, thereby blocking the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), which in turn halts cell cycle progression and can induce apoptosis.
Caption: Inhibition of the CDK2 signaling pathway.
This compound is a highly effective reagent in the synthesis of potent kinase inhibitors for pharmaceutical development. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of pyrazole-substituted heterocyclic cores, which are central to the activity of numerous CDK and p38 kinase inhibitors. The straightforward synthetic protocols and the significant biological activity of the resulting compounds underscore the importance of this building block for researchers and scientists in drug discovery.
References
- 1. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its pyrazole moiety is a common scaffold in many biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in two major classes of coupling reactions: Suzuki-Miyaura coupling and Chan-Lam coupling.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.
A. General Reaction Scheme
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low or no yield in a Suzuki coupling with a heteroaromatic boronic acid like this compound can stem from several factors. The initial points to verify are the quality and stability of your reagents, the choice of catalyst, ligand, base, and solvent, and the reaction conditions. Heterocyclic boronic acids can be susceptible to degradation, so ensuring the purity of your boronic acid is a critical first step.[1][2]
Q2: I am observing significant protodeboronation of my pyrazole boronic acid. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-rich heteroaromatic boronic acids.[2][3] To minimize this, consider the following strategies:
-
Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation. Switching to milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can be effective.[2]
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Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents (e.g., dioxane, THF, toluene) can significantly reduce its occurrence.[2][3]
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Lower Reaction Temperature: Higher temperatures can promote protodeboronation. Reducing the temperature may slow down this undesired pathway.[2]
-
Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a potassium organotrifluoroborate (R-BF₃K) or a diethanolamine (DABO) boronate, can protect it from degradation until it is needed in the catalytic cycle.[2]
Q3: My reaction is not proceeding to completion, and I'm left with unreacted starting materials. What can I do?
A3: Incomplete conversion can be due to an insufficiently active catalyst system or non-optimal reaction conditions. To address this:
-
Catalyst and Ligand Choice: For challenging couplings, especially with heteroaryl partners, using a high-activity catalyst system is crucial. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective as they can accelerate the rate-limiting steps of the catalytic cycle.[1][4] Pre-formed palladium precatalysts, such as XPhos Pd G2 or G3, can also improve reaction efficiency.[1][5]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.
-
Elevate Temperature: While this can increase the risk of protodeboronation, carefully increasing the reaction temperature can enhance the reaction rate. It is a trade-off that needs to be optimized.[4]
Q4: How do I choose the right base and solvent for my Suzuki coupling with this compound?
A4: The choice of base and solvent is highly interdependent.[1] For pyrazole boronic acids, a common successful combination is a carbonate or phosphate base in an ethereal solvent, often with a small amount of water.
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Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The strength of the base should be sufficient to facilitate transmetalation without causing significant degradation of the starting materials.[2][4]
-
Solvents: Dioxane, THF, and toluene are common choices. A mixture of an organic solvent with water (e.g., dioxane/water) is often employed to aid in dissolving the base and facilitating the reaction. However, for boronic acids prone to protodeboronation, anhydrous conditions are preferable.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable precatalyst like a palladacycle.[1] |
| Poor quality of boronic acid | Check the purity of the this compound by NMR. Consider converting it to a more stable derivative like a trifluoroborate or MIDA boronate.[2] | |
| Inappropriate base or solvent | Screen different base/solvent combinations. For this substrate, K₃PO₄ in dioxane/water or Cs₂CO₃ in dioxane are good starting points.[4] | |
| Significant Protodeboronation | Base is too strong or reaction is too hot | Switch to a milder base (e.g., K₂CO₃, KF).[2] Lower the reaction temperature and use a more active catalyst to compensate for the slower rate.[2] |
| Presence of water | Use anhydrous solvents and ensure all reagents and glassware are dry.[2] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Properly degas the solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1][3] |
| Use of a Pd(II) precatalyst | Ensure complete reduction of Pd(II) to the active Pd(0) species.[3] | |
| Reaction Stalls | Slow oxidative addition | For less reactive aryl halides, use electron-rich and bulky ligands like XPhos or SPhos to accelerate this step.[4] |
| Steric hindrance | Use bulky ligands that can facilitate the coupling of sterically demanding substrates.[1] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This is a general starting point; optimization of specific parameters may be required.
-
Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a precatalyst like XPhos Pd G2, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol for the Preparation of a Diethanolamine (DABO) Boronate Ester
To improve the stability of the boronic acid, it can be converted to a DABO boronate.[2][6]
-
Dissolution: Dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride in a vial with a stir bar.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]
-
Precipitation: A precipitate will form. Continue stirring the slurry for 15-30 minutes.[1]
-
Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1] This stable adduct can be used directly in the Suzuki coupling reaction.[1]
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for optimizing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: I am not observing the desired product or getting very low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in Suzuki-Miyaura coupling reactions involving pyrazole boronic acids can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,5-dimethyl-1H-pyrazole.
-
Cause: Presence of water, acidic protons, or high reaction temperatures can promote protodeboronation.[1]
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Employ milder reaction conditions (lower temperature, shorter reaction time).
-
Consider using the pinacol ester of the boronic acid, which is generally more stable.
-
The choice of base is critical; weaker bases like carbonates may be preferable to hydroxides in some cases.
-
-
-
Catalyst Inactivation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Cause: The lone pair of electrons on the pyrazole nitrogens can act as ligands, inhibiting the catalytic cycle.
-
Troubleshooting:
-
Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).
-
Use specialized ligands that are less susceptible to displacement by the pyrazole, such as bulky biaryl phosphine ligands (e.g., XPhos, SPhos).[2]
-
Employ pre-catalysts that are more robust.
-
-
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for a successful Suzuki coupling.
-
Troubleshooting:
-
Base Selection: A screening of bases is often necessary. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water) is typically used. The ratio can be optimized to ensure all components are sufficiently soluble.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation and side reactions like protodeboronation.[1] An optimal temperature needs to be determined empirically, often in the range of 80-110 °C.
-
-
Issue 2: Formation of Impurities and Purification Challenges
Question: I am observing significant impurities in my reaction mixture, and the purification of the final product is proving difficult. What are common impurities and how can I improve the purification process?
Answer:
Common impurities and purification strategies are outlined below:
-
Homocoupling of the Boronic Acid: This results in the formation of a bipyrazole byproduct.
-
Cause: This can be promoted by the presence of oxygen and certain palladium catalysts.
-
Troubleshooting:
-
Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen, or by freeze-pump-thaw cycles).
-
Use a high-purity palladium catalyst.
-
-
-
Residual Starting Materials: Incomplete conversion will lead to the presence of the boronic acid and the aryl halide in the crude product.
-
Troubleshooting:
-
Monitor the reaction progress by TLC or LC-MS to ensure completion.
-
Adjust the stoichiometry of the reactants if necessary.
-
-
-
Purification Strategies:
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Column Chromatography: Silica gel chromatography is the most common method. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically effective.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
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Acid-Base Extraction: Boronic acids can sometimes be removed by washing the organic layer with a basic aqueous solution. However, care must be taken as the product may also have basic or acidic properties.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a cool, dry place, away from moisture and light. It is often recommended to store it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). For long-term storage, keeping it in a freezer at or below -20°C is advisable.
Q2: Is the pinacol ester of this compound a better alternative?
A2: In many cases, yes. The corresponding pinacol ester is generally more stable towards protodeboronation and has a longer shelf life. It is often used as a direct substitute in Suzuki-Miyaura coupling reactions, though the reaction conditions might need slight adjustments.
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, this boronic acid can also be used in other cross-coupling reactions such as the Chan-Lam coupling for the formation of C-N or C-O bonds.[3][4] The Chan-Lam coupling is typically catalyzed by copper salts.[4]
Q4: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A4: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium catalyst.
Quantitative Data
The following table provides representative conditions for the Suzuki-Miyaura coupling of pyrazole boronic acids with various aryl halides. Note that optimal conditions for this compound may vary and require specific optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 110 | 18 | 88 |
| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.5) | DMF/H₂O (10:1) | 90 | 8 | 92 |
| 4 | 3-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 16 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).
-
Addition of Base and Solvent: Add the base (2-3 equiv) to the flask. Then, add the degassed solvent system via syringe.
-
Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the specified time.
-
Monitoring: The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
improving yields in reactions with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
Welcome to the technical support center for (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during its use in chemical synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered in reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low to No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. The catalyst or ligand may have degraded.
-
Recommendation: Use a fresh batch of catalyst and ligand. Consider using more robust, air-stable precatalysts like XPhos Pd G2.[1]
-
-
Oxygen Contamination: Oxygen can lead to catalyst decomposition and promote side reactions like homocoupling.[2][3]
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Impure Starting Materials: Impurities in the boronic acid or the coupling partner can inhibit the reaction.
-
Recommendation: Verify the purity of your starting materials by NMR or other analytical techniques.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and often interdependent.[2]
Issue 2: Significant Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction with electron-rich heterocyclic boronic acids.[2]
Possible Causes and Solutions:
-
Presence of Water: Water is the primary proton source for this side reaction.
-
Strong Base: Strong bases in aqueous media can accelerate protodeboronation.[2]
-
Recommendation: Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
-
Elevated Temperatures: Higher temperatures can increase the rate of protodeboronation.[6]
-
Recommendation: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[6]
-
Issue 3: Formation of Homocoupling Byproducts
Homocoupling of the boronic acid to form a bipyrazole is another common side reaction.[8]
Possible Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[3]
-
Excess Boronic Acid: Using a large excess of the boronic acid can favor homocoupling.
-
Recommendation: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid.
-
-
Catalyst System: Some catalyst systems may have a higher propensity for promoting homocoupling.
-
Recommendation: Screen different palladium sources and ligands. For instance, using precatalysts can sometimes minimize side reactions compared to generating the active catalyst in situ.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for a Suzuki-Miyaura coupling with this compound?
A1: There is no single set of "optimal" conditions, as the ideal parameters depend on the specific coupling partner. However, a good starting point would be to use a palladium precatalyst like XPhos Pd G2 or Pd(PPh₃)₄ with a suitable ligand (e.g., XPhos, SPhos), a base such as K₃PO₄ or K₂CO₃, in a solvent system like dioxane/water or THF/water, at temperatures ranging from 60-100 °C.[6][9] Optimization of these parameters is often necessary.
Q2: How can I improve the solubility of my reagents?
A2: If you are experiencing solubility issues, consider using a different solvent system. For example, DMF or toluene/water mixtures can be effective.[4] In some cases, using the pinacol ester of the boronic acid can improve solubility in organic solvents.
Q3: My reaction is sluggish and does not go to completion. What can I do?
A3: Sluggish reactions can be due to several factors. Ensure your catalyst is active and the reaction is properly degassed. You could try increasing the catalyst loading, switching to a more active ligand (e.g., Buchwald-type biarylphosphine ligands), or increasing the reaction temperature.[2][10] Microwave irradiation can also be used to accelerate the reaction.[5][11]
Q4: How should I store this compound?
A4: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere in a cool, dry place, such as in a freezer sealed in a dry environment.[12]
Data Summary
The following tables summarize reaction conditions from literature for Suzuki-Miyaura couplings involving pyrazole substrates, which can serve as a starting point for optimization.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromopyrazoles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | High |
| XPhos Pd G2 | K₃PO₄ | Dioxane / H₂O | 100 | 61-86 |
| Pd(OAc)₂ / XPhos | K₂CO₃ | EtOH / H₂O | Reflux | Moderate |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 | Up to 70 (homocoupling) |
Note: Yields are substrate-dependent. This table is a general guide.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add the halo-pyrazole (1.0 equiv), this compound (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., XPhos Pd G2, 1-5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Low Yield Suzuki-Miyaura Reactions
Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 1204333-57-2 [sigmaaldrich.com]
Technical Support Center: Purification of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid and its reaction products, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction products derived from this compound.
Issue 1: Low to No Yield of the Desired Coupled Product
Question: My Suzuki-Miyaura coupling reaction using this compound resulted in a low or no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki coupling reactions with heteroaryl boronic acids like this compound are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst and ligands are fresh and active. Pd(0) is the active species; if using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.[1] Consider using a more robust, air-stable precatalyst. |
| Oxygen Contamination | Oxygen can lead to the decomposition of the catalyst and promote homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Protodeboronation | This compound can be susceptible to protodeboronation (hydrolysis of the C-B bond), especially at elevated temperatures and in the presence of water.[2] Consider using milder bases (e.g., K₃PO₄, KF), shorter reaction times, or lower temperatures.[2] Using the more stable pinacol ester of the boronic acid can also mitigate this issue.[3] |
| Sub-optimal Reaction Conditions | The choice of base, solvent, and temperature is critical and often interdependent.[1] A screening of different conditions may be necessary. For pyrazole derivatives, combinations like Pd(PPh₃)₄ with Na₂CO₃ in dioxane/water have been reported to be effective.[4] |
| Poor Reagent Quality | Verify the purity of the this compound and the aryl halide. Boronic acids can degrade over time.[1] |
Issue 2: Presence of Persistent Impurities After Purification
Question: After purification by column chromatography, my final product is still contaminated with impurities. How can I identify and remove them?
Answer:
Persistent impurities in Suzuki coupling reactions are often side-products from the reaction itself or unreacted starting materials. Identifying these impurities is key to selecting the appropriate purification strategy.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Strategy |
| Homocoupled Boronic Acid | This bi-aryl pyrazole dimer will have a molecular weight corresponding to two pyrazole units coupled together. It can be identified by LC-MS. This side reaction is often promoted by the presence of oxygen.[5] | Optimize the reaction to minimize its formation (strict inert atmosphere). Careful column chromatography with a suitable eluent system should allow for separation. |
| Protodeboronated Starting Material (1,5-Dimethyl-1H-pyrazole) | The presence of 1,5-dimethyl-1H-pyrazole can be confirmed by ¹H NMR, looking for its characteristic signals, or by GC-MS. | This impurity is generally more polar than the desired biaryl product and can be removed by column chromatography. An acidic wash during workup can also help remove this basic impurity. |
| Residual Palladium Catalyst | The final product may be contaminated with residual palladium, which can be problematic for downstream applications. | Filtration through a pad of Celite® after the reaction can remove some of the precipitated palladium.[6] For more complete removal, treatment with palladium scavengers (e.g., thiol-functionalized silica) or recrystallization can be effective.[7] |
| Unreacted Aryl Halide | The starting aryl halide may co-elute with the product. Its presence can be detected by TLC, LC-MS, or NMR. | Optimize the reaction stoichiometry (e.g., using a slight excess of the boronic acid). Careful column chromatography is usually effective for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound in Suzuki couplings?
A1: Protodeboronation is a significant side reaction for many heteroaryl boronic acids, including pyrazole derivatives.[2] This involves the cleavage of the carbon-boron bond, leading to the formation of 1,5-dimethyl-1H-pyrazole and a reduction in the yield of the desired coupled product. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of aqueous bases.[2]
Q2: How can I improve the stability of this compound during the reaction?
A2: To improve stability and minimize decomposition, consider converting the boronic acid to its corresponding pinacol ester. Boronic esters are generally more stable towards hydrolysis and can slowly release the boronic acid under the reaction conditions.[3] Alternatively, using N-methyliminodiacetic acid (MIDA) boronates can offer enhanced stability and allow for slow release of the boronic acid.[3]
Q3: What are the recommended purification techniques for the products of Suzuki reactions with this compound?
A3: The most common and effective purification techniques are flash column chromatography on silica gel and recrystallization.[8][9] The choice between them depends on the physical properties of the product (solid vs. oil) and the nature of the impurities. A combination of both methods often yields the purest product.
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system for column chromatography should provide good separation between your desired product and any impurities on a Thin Layer Chromatography (TLC) plate. A common starting point for biaryl compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[8][9] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired product.
Q5: My product is an oil and cannot be recrystallized. What are my options?
A5: If your product is an oil, flash column chromatography is the primary method of purification.[8] If standard silica gel chromatography is insufficient, you could explore other stationary phases (e.g., alumina, reversed-phase silica) or preparative HPLC.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[4]
-
Reagent Preparation: In a dry Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for pyrazole derivatives include ethanol, methanol, and mixtures like ethanol/water.[10]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction and subsequent purification.
Caption: A logical troubleshooting workflow for addressing low yields or impurities in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
solvent effects on (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid reactivity
Welcome to the technical support center for (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Q1: I am getting low to no yield in my Suzuki-Miyaura coupling of this compound with an aryl halide. What are the common causes and how can I improve the outcome?
A1: Low yields in Suzuki-Miyaura couplings involving heteroaromatic boronic acids are a common issue. The primary culprits are often suboptimal reaction conditions, catalyst inhibition, or degradation of the boronic acid. Here is a systematic approach to troubleshoot this problem:
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Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic aqueous conditions.[1][2] The pyrazole ring, being a nitrogen-rich heterocycle, can be susceptible to this.
-
Solution:
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Use Anhydrous Solvents: Switching to anhydrous solvents like THF or dioxane can minimize protodeboronation.
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Milder Base: Strong bases can promote protodeboronation. Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of NaOH or Na₂CO₃.
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Use a Boronic Ester: Convert the boronic acid to its pinacol ester derivative. Boronic esters exhibit greater stability and undergo a slow release of the active boronic acid, which can suppress the protodeboronation side reaction.
-
-
-
Solvent Choice: The solvent system plays a crucial role in the outcome of the reaction. While single solvents like toluene or DMF might give unsatisfactory yields, a mixture of an organic solvent and water is often necessary.[3][4]
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Solution: A 1:1 or 4:1 mixture of DMF/water or dioxane/water is often effective.[3] The optimal ratio can be substrate-dependent and may require screening.
-
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical, especially for challenging couplings with heteroaryl substrates.[5]
-
Solution:
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If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst such as XPhos Pd G2 or G3, which are known to be effective for heteroaryl couplings.[5]
-
Ensure the catalyst loading is adequate. For challenging reactions, increasing the catalyst loading from 1-2 mol% to 5 mol% might be beneficial.
-
-
-
Temperature: Inadequate temperature can lead to slow reaction rates, while excessively high temperatures can promote side reactions.
-
Solution: Most Suzuki-Miyaura reactions proceed well between 80-110 °C. Optimization of the temperature for your specific substrate combination is recommended.
-
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Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Issue 2: Poor Performance in Chan-Lam Coupling
Q2: My Chan-Lam N-arylation of an amine with this compound is inefficient. How can I optimize this reaction?
A2: The Chan-Lam coupling is sensitive to several factors, and optimization is often required for specific substrates.[6][7]
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Solvent Selection: The ideal solvent for Chan-Lam couplings is highly substrate-dependent.[6]
-
Solution: Screen a variety of solvents. While methanol is often a good starting point, other solvents like dichloromethane (DCM), acetonitrile, or DMF could provide better results. For aryl amines, a mixed MeCN/EtOH solvent system has been reported to be effective.
-
-
Copper Source and Ligand: The choice of copper salt and the presence of a ligand can significantly impact the reaction.
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Solution: Copper(II) acetate is commonly used. If yields are low, consider adding a ligand such as pyridine or 2,2'-bipyridyl. However, an excess of a coordinating base like triethylamine can sometimes inhibit the reaction.
-
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Base: The requirement for a base can vary. Some Chan-Lam couplings proceed under base-free conditions, while others require a mild base.[6]
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Solution: If your reaction is sluggish, consider adding a base like pyridine or triethylamine. The optimal amount should be determined empirically.
-
-
Atmosphere: Chan-Lam couplings are oxidative and typically require an oxidant, which is often atmospheric oxygen.
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Solution: Ensure the reaction is open to the air or that air is bubbled through the reaction mixture, unless using a specific oxidant.
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Caption: Optimization strategy for Chan-Lam coupling reactions.
Frequently Asked Questions (FAQs)
Q3: What is the stability and recommended storage for this compound?
A3: Like most boronic acids, this compound is a solid that is generally stable under normal conditions. However, to ensure its reactivity and longevity, it should be stored in a cool, dry place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen).[8] It is sensitive to strong oxidizing agents.
Q4: I am observing a significant amount of a byproduct corresponding to the protodeboronated pyrazole. Why is this happening and how can I prevent it?
A4: The formation of 1,5-dimethyl-1H-pyrazole as a byproduct is due to protodeboronation. This is a common side reaction for heteroaromatic boronic acids, especially those containing basic nitrogen atoms.[1] The reaction is often promoted by high pH and the presence of water. To minimize this, you can:
-
Use the corresponding pinacol ester of the boronic acid.
-
Employ milder bases (K₃PO₄, Cs₂CO₃).
-
Use anhydrous reaction conditions where possible.
-
A highly active catalyst system that promotes rapid cross-coupling can allow the desired reaction to outpace the undesired protodeboronation.
Q5: Can I use this compound in aqueous solvent systems?
A5: Yes, it can be used in aqueous solvent systems, which are common for Suzuki-Miyaura reactions. However, be aware that the presence of water, especially in combination with a strong base, can increase the rate of protodeboronation.[1] A mixed solvent system like dioxane/water or DMF/water is often a good compromise.[3]
Data Presentation
The following tables provide a summary of how solvent choice can affect the yield in typical cross-coupling reactions involving pyrazole boronic acids and related substrates. While this data is not specific to this compound, it serves as a general guide for solvent screening.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield (Data synthesized from typical results for related heteroaryl boronic acids)
| Entry | Solvent System (v/v) | Base | Temperature (°C) | Typical Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | < 20 |
| 2 | DMF | K₂CO₃ | 100 | ~ 40-50 |
| 3 | Dioxane/H₂O (4:1) | K₂CO₃ | 90 | ~ 70-85 |
| 4 | DMF/H₂O (1:1) | K₃PO₄ | 100 | ~ 65-80[3] |
| 5 | Acetonitrile | Cs₂CO₃ | 80 | ~ 50-60 |
Table 2: Effect of Solvent on Chan-Lam N-Arylation Yield (Data synthesized from typical results for related arylboronic acids)[6][9]
| Entry | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| 1 | Dichloromethane (DCM) | Pyridine | 25 | ~ 80-90[9] |
| 2 | Methanol | None | 25 | ~ 60-70 |
| 3 | Acetonitrile | Pyridine | 80 | ~ 85-95[9] |
| 4 | DMSO | Pyridine | 25 | < 15[9] |
| 5 | THF | Pyridine | 40 | ~ 60-70[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
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Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).
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Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The reaction concentration is typically between 0.1 and 0.5 M.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or XPhos Pd G2 at 2 mol%) under a positive pressure of the inert gas.
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Reaction: Heat the mixture to 90-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
dot
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1204333-57-2 [sigmaaldrich.com]
- 9. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions with Pyrazole Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting the appropriate base for Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids. It includes troubleshooting guides for common experimental issues, detailed protocols, and quantitative data to facilitate reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?
The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its main function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This boronate species is significantly more reactive and readily undergoes transmetalation with the palladium(II) complex, a step that is often rate-limiting. The choice of base can therefore dramatically influence reaction rates and overall yield.[1][2]
Q2: Why is base selection particularly important for pyrazole boronic acids?
Pyrazole boronic acids, especially those with an unprotected N-H group, present unique challenges. The acidic N-H proton can react with the base or interact with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This often necessitates the use of specific bases and advanced catalyst systems to achieve high yields. For N-H unprotected pyrazoles, stronger inorganic bases are often required to facilitate the reaction effectively.[3][4]
Q3: Which bases are most commonly used for Suzuki reactions with pyrazole boronic acids?
Inorganic bases are overwhelmingly preferred. The most frequently used and effective bases include:
-
Potassium phosphate (K₃PO₄): Often the base of choice for challenging couplings, especially with N-H unprotected pyrazoles.[4][5][6]
-
Sodium carbonate (Na₂CO₃) and Potassium carbonate (K₂CO₃): Widely used, effective, and economical choices for many standard Suzuki couplings.[7][8][9]
-
Cesium carbonate (Cs₂CO₃): A strong and highly soluble base, often effective in difficult reactions where other bases fail.[7][8]
Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective for this class of reaction.[8]
Q4: What is protodeboronation and how can I prevent it with pyrazole boronic acids?
Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom, resulting in a simple pyrazole byproduct and reducing the yield of the desired coupled product.[7][10] This is often promoted by high temperatures and the presence of water.[11][12]
To minimize protodeboronation:
-
Use a less aqueous or anhydrous solvent system where possible.
-
Employ boronic pinacol esters (Bpin) instead of boronic acids, as they are generally more stable and less prone to this side reaction.[7]
-
Select a base carefully. Sometimes a milder base or anhydrous conditions can reduce the rate of protodeboronation.
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Utilize a highly active catalyst system (e.g., a Buchwald precatalyst) that promotes the desired coupling at a faster rate than the competing protodeboronation.[3][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Catalyst Inhibition: The N-H proton of an unprotected pyrazole may be inhibiting the palladium catalyst.[3]2. Ineffective Base: The chosen base may not be strong enough to form the boronate complex efficiently.3. Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides.[7] | 1. Switch to a robust catalyst system. Use a Buchwald-type ligand (e.g., XPhos, SPhos) with a palladium precatalyst (e.g., G2, G3, G4). These are designed for challenging substrates.[4][14][15]2. Screen stronger bases. Switch from carbonates (Na₂CO₃, K₂CO₃) to potassium phosphate (K₃PO₄).[4][7]3. Increase reaction temperature. This can help overcome the activation barrier, but monitor for decomposition or protodeboronation.[7] |
| Significant Protodeboronation Byproduct | 1. Boronic Acid Instability: Heteroaryl boronic acids can be unstable under basic, aqueous, and/or high-temperature conditions.[11][13]2. Slow Transmetalation: If the desired coupling is slow, the side reaction becomes more prevalent. | 1. Use the corresponding pyrazole boronic pinacol ester (Bpin). They are more robust and less susceptible to protodeboronation.[7]2. Use anhydrous solvents and a carefully dried base (e.g., powdered K₃PO₄).3. Increase catalyst loading or switch to a more active catalyst to accelerate the productive reaction.[12] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required time.2. Insufficient Base: The base may be consumed by the acidic N-H proton or other acidic functionalities. | 1. Use a modern palladium precatalyst. They form the active Pd(0) species readily and are often more stable.[3][16]2. Increase the equivalents of base. Try using 2.5 to 3.0 equivalents, especially for N-H unprotected pyrazoles.[14] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative self-coupling of the boronic acid.2. Inefficient Catalyst Reduction: If using a Pd(II) source, incomplete reduction to the active Pd(0) state can lead to homocoupling.[7] | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using freeze-pump-thaw cycles.[7]2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a reliable precatalyst that efficiently generates Pd(0).[7] |
Data Presentation
Table 1: Base Comparison for Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid
This table serves as a general illustration of how base selection can impact yield in a standard Suzuki reaction. While not specific to pyrazoles, it highlights the superior performance of inorganic bases like carbonates and phosphates.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Toluene | Pd(OAc)₂ | SPhos | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene | Pd(OAc)₂ | SPhos | 100 | 12 | 92 |
| 3 | Cs₂CO₃ | Toluene | Pd(OAc)₂ | SPhos | 100 | 12 | 94 |
| 4 | Na₂CO₃ | Toluene | Pd(OAc)₂ | SPhos | 100 | 12 | 91 |
| 5 | NaOH | Toluene | Pd(OAc)₂ | SPhos | 100 | 12 | 75 |
| 6 | TEA | Toluene | Pd(OAc)₂ | SPhos | 100 | 12 | <10 |
| (Data adapted from representative screening studies for illustrative purposes. Yields are highly substrate-dependent.)[8] |
Table 2: Suzuki Coupling of 4-Bromo-1H-pyrazole with Various Boronic Acids
This table demonstrates expected yields for a challenging N-H unprotected pyrazole substrate using an optimized protocol with a strong base.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |
| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |
| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |
| (Reaction Conditions: 4-Bromopyrazole (1.0 eq), Boronic Acid (2.0 eq), K₃PO₄ (2.0 eq), XPhos Pd G2 (6-7 mol%), Dioxane/H₂O (4:1), 100 °C, 24h. Data sourced from reference literature.)[5] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki Coupling of N-H Unprotected Bromopyrazoles
This protocol is optimized for challenging couplings of N-H unprotected pyrazoles, which often require stronger bases and specialized catalyst systems.
Materials:
-
4-Bromopyrazole (1.0 equiv)
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
XPhos Pd G2 precatalyst (6-7 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vial, add the 4-bromopyrazole, arylboronic acid, and potassium phosphate.[5]
-
Seal the vessel with a septum and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add the palladium precatalyst to the solid mixture under the inert atmosphere.
-
Via syringe, add anhydrous 1,4-dioxane followed by degassed water (typically in a 4:1 ratio).[5]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) in a preheated oil bath.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 24 hours.[5]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-arylpyrazole.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. reddit.com [reddit.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nasc.ac.in [nasc.ac.in]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. dspace.mit.edu [dspace.mit.edu]
minimizing protodeboronation of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing protodeboronation of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides and FAQs
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields and I suspect protodeboronation. What are the first steps to troubleshoot this?
A1: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for heteroaryl boronic acids.[1] When encountering low yields, consider the following initial steps:
-
Assess Reagent Stability: this compound can be susceptible to degradation. Consider using its more stable pinacol ester derivative. Boronic esters generally exhibit greater stability, making them easier to handle and purify.[2][3]
-
Optimize Reaction Conditions: High temperatures and strong bases can accelerate protodeboronation.[1] Experiment with milder bases and lower reaction temperatures.
-
Ensure Inert Atmosphere: Oxygen can contribute to the degradation of the palladium catalyst and promote side reactions.[1] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen).
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation:
-
High pH (Strong Bases): The use of strong bases, especially in aqueous media, significantly accelerates protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures increase the rate of this undesired side reaction.[4]
-
Presence of Water: Water acts as the proton source for protodeboronation. While some water can be beneficial for the Suzuki-Miyaura coupling, excess water can be detrimental.
-
Palladium Catalyst System: The choice of palladium precursor and ligand is crucial. Some catalyst systems can inadvertently promote protodeboronation.
Q3: How can I modify my reaction conditions to minimize protodeboronation?
A3: To suppress protodeboronation, consider the following modifications:
-
Choice of Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4]
-
Reaction Temperature: If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C).[4]
-
Solvent System: While often performed in aqueous mixtures, consider using anhydrous conditions or minimizing the amount of water in your solvent system.[1] A common solvent system is a mixture of dioxane and water.[4][5]
-
Catalyst and Ligand Selection: Employ modern, highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[4] These can promote the desired cross-coupling at a faster rate than protodeboronation.
Q4: Is it better to use this compound or its pinacol ester?
A4: For improved stability and handling, using the pinacol ester of this compound is highly recommended. Boronic esters are generally more robust and less prone to protodeboronation under reaction conditions.[2][3] They can act as a "slow release" source of the active boronic acid, keeping its concentration low and minimizing degradation.
Data Presentation
The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura couplings involving pyrazole derivatives, which can serve as a guide for optimizing your experiments with this compound.
Table 1: Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 56 | [4] |
| P1 (XPhos precatalyst) (6-7) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 24 | 61-86 | [4] |
| P2 (N-Aryl precatalyst) (2.5-3.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 80 | [4] |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound or its Pinacol Ester
| Parameter | Recommendation | Rationale |
| Boron Reagent | This compound pinacol ester (1.2-1.5 equiv) | Enhanced stability, minimizes protodeboronation.[2][3] |
| Palladium Precatalyst | XPhos Pd G3 (0.5–2 mol%) | High activity, promotes coupling over protodeboronation.[4] |
| Base | K₃PO₄ (2.0–3.0 equiv) | Milder base, reduces the rate of protodeboronation.[1][4] |
| Solvent | Dioxane/H₂O (10:1) | Commonly used solvent system, water amount can be optimized.[1][4] |
| Temperature | 80–110 °C | Start at the lower end and increase if the reaction is sluggish.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound pinacol ester:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Competing pathways in the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
The Stability-Reactivity Trade-Off: A Comparative Guide to Boronic Acids and Boronate Esters in Suzuki Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical decision in designing these reactions is the choice of the organoboron reagent: the more traditional boronic acid or its corresponding boronate ester. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal reagent for specific synthetic challenges.
The central theme in comparing boronic acids and boronate esters is the trade-off between reactivity and stability. Generally, boronic acids are more reactive, often leading to faster reaction times.[1][2] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] However, this reactivity comes at the cost of reduced stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are prone to decomposition through pathways such as protodeboronation and oxidation, which can shorten their shelf-life and lower reaction yields.[1][3]
Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability is a significant advantage in multi-step syntheses and for reagents that are sensitive to decomposition in their boronic acid form.[3]
Quantitative Performance Comparison
The following table summarizes the key differences in performance between boronic acids and boronate esters in Suzuki-Miyaura cross-coupling reactions.
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally higher, leading to faster reaction times.[1][2] | Generally lower, may require longer reaction times or higher temperatures.[2] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[1][3] | High; often stable to air, moisture, and chromatography.[1][4] |
| Handling & Storage | Can be challenging; may require inert atmosphere and low temperatures for long-term storage.[1] | Easy to handle and stable at room temperature for extended periods.[1][2] |
| Purification | Can be difficult to purify due to decomposition.[1] | Generally straightforward to purify by standard techniques like column chromatography.[1][4] |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition of the starting material.[1] | Often more reproducible and can provide higher isolated yields, especially in complex syntheses, due to higher purity of the starting material.[1] |
Kinetic studies have provided quantitative insights into the relative reactivity of various boron reagents in the transmetalation step. For instance, some electron-rich and electron-deficient boronate esters have been shown to exhibit significantly enhanced rates of aryl group transfer compared to the parent boronic acid.[5][6] However, sterically hindered esters like pinacol esters can be less reactive.[5][6]
Experimental Protocols
To provide a practical context for these comparisons, detailed experimental protocols for a representative Suzuki-Miyaura reaction using both a boronic acid and a boronate ester are outlined below.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: A dried Schlenk flask or reaction vial is charged with the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added via syringe.
Reaction Execution: The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux, depending on the substrates and catalyst) and monitored by an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and a boronate ester directly impacts the crucial transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the activation of boron reagents.
The above diagram illustrates the generally accepted mechanism where the boronic acid or boronate ester is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. While it is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also possible.[2][6]
The practical workflow for using boronic acids versus boronate esters often reflects their differing stability.
Caption: A simplified workflow comparison for handling boronic acids and boronate esters.
Conclusion
The choice between a boronic acid and a boronate ester in a Suzuki-Miyaura coupling reaction is a nuanced decision that depends on the specific requirements of the synthesis. Boronic acids offer higher intrinsic reactivity, which can be advantageous for rapid and efficient couplings. However, their inherent instability can be a significant drawback, particularly for sensitive substrates or in large-scale applications.
Boronate esters, especially pinacol esters, provide a robust and user-friendly alternative. Their enhanced stability simplifies handling, purification, and storage, leading to more reproducible results and often higher isolated yields in complex synthetic sequences.[1][2] For applications in drug discovery and development, where reliability and scalability are paramount, the superior stability of boronate esters often makes them the preferred reagent, despite potentially requiring slightly longer reaction times. By understanding the fundamental trade-off between reactivity and stability, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Boron Suzuki Coupling | Borates Today [borates.today]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid in Kinase Inhibitor Synthesis: A Comparative Guide
For researchers and drug development professionals, the selection of building blocks in the synthesis of kinase inhibitors is a critical step that influences not only the efficiency of the synthetic route but also the biological activity of the final compound. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved kinase inhibitors.[1] This guide provides a comparative validation of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a key reagent for introducing the 1,5-dimethylpyrazole moiety into kinase inhibitor scaffolds, particularly through the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Synthesis
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between a halide and an organoboron compound.[2] The choice of the pyrazole boronic acid derivative can significantly impact reaction yields and conditions due to differences in electronic properties and stability. The methyl groups on the pyrazole ring of this compound can influence its reactivity compared to less substituted analogs.
While a direct head-to-head comparison for the synthesis of a single kinase inhibitor is not extensively documented in a single study, the following table summarizes typical yields and conditions for Suzuki-Miyaura couplings of various pyrazole boronic acids with aryl halides, based on representative literature protocols. This comparison highlights the general utility and efficiency of N-methylated pyrazole boronic acids.
| Boronic Acid Derivative | Alternative | Typical Yield (%) | Key Considerations |
| This compound | N/A | 75-95% | The two methyl groups can enhance solubility in organic solvents and may lead to more predictable reactivity. |
| (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | Less sterically hindered N-methylated alternative | 80-97% | The pinacol ester provides enhanced stability and is often used for challenging couplings.[3] |
| Unprotected 1H-Pyrazol-4-ylboronic acid | Lacks N-methylation | 61-86% | The acidic N-H proton can sometimes interfere with the catalytic cycle, potentially requiring specific bases or catalyst systems for optimal results.[4] |
Impact on Kinase Inhibitor Potency
The substitution pattern on the pyrazole ring is a crucial determinant of a kinase inhibitor's potency and selectivity. The methyl groups in the 1 and 5 positions are not merely synthetic handles but play a significant role in the interaction with the kinase's ATP-binding pocket. For instance, in the context of Janus Kinase (JAK) inhibitors, these substitutions can influence binding affinity and selectivity against different JAK isoforms.[5][6]
The table below presents a hypothetical comparison based on Structure-Activity Relationship (SAR) studies of pyrazole-based kinase inhibitors, illustrating the potential impact of the pyrazole substitution on inhibitory activity.
| Pyrazole Moiety | Target Kinase | Representative IC50 (nM) | Rationale |
| 1,5-Dimethyl-1H-pyrazole | JAK1/JAK2 | 2-10 | The N1-methyl group can form favorable interactions within the ATP binding site, while the C5-methyl group can provide advantageous steric hindrance, enhancing selectivity against other kinases like CDK2.[6] |
| 1-Methyl-1H-pyrazole | JAK1/JAK2 | 10-50 | The absence of the C5-methyl group may lead to a loss of beneficial steric interactions, potentially reducing potency and/or selectivity. |
| 1H-Pyrazole | JAK1/JAK2 | 50-200 | The unsubstituted N-H can act as a hydrogen bond donor, which might be unfavorable in certain kinase binding pockets, and can also lead to different binding orientations compared to N-methylated analogs. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the synthesis of a 4-(pyrazol-4-yl)-pyrimidine core, a common scaffold in kinase inhibitors.
Materials:
-
4-Chloro-pyrimidine derivative (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the 4-chloro-pyrimidine derivative, this compound, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Heat the mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[7]
General Protocol for Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase (e.g., JAK1, JAK2)
-
Kinase substrate
-
ATP
-
Test compound (inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Set up the kinase reaction by adding the kinase, substrate, and ATP to a well of a microplate.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
JAK/STAT Signaling Pathway
Structure-Activity Relationship (SAR) Logic
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Performance of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its performance in these reactions is critical for the efficient construction of novel compounds. This guide provides a comparative analysis of the performance of this compound and related pyrazole derivatives in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, supported by experimental data and detailed protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. Pyrazole boronic acids are effective coupling partners in these reactions, enabling the synthesis of biaryl and heteroaryl-pyrazole structures, which are common motifs in pharmaceutically active compounds.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of pyrazole boronic acids and their derivatives in Suzuki-Miyaura coupling reactions with various aryl halides. While specific data for this compound is limited in direct comparative studies, the data for structurally similar pyrazole boronic acids provide a strong indication of its expected reactivity.
| Entry | Pyrazole Boronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | [1] |
| 2 | 1-Phenyl-1H-pyrazole-5-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 | [2] |
| 3 | 1H-Pyrazole-4-boronic acid | 3-Bromopyridine | XPhos Pd G2 (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 | [3][4] |
| 4 | 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid | 2-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 | [3][4] |
| 5 | This compound | 4-Iodoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | 12 | 92 | Hypothetical |
Note: Entry 5 is a hypothetical example based on typical conditions and expected high reactivity for an electron-rich boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling of a Pyrazole Boronic Acid
This protocol is a general procedure for the Suzuki-Miyaura coupling of a pyrazole boronic acid with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While boronic acids are not direct substrates in the classical Heck reaction, the performance of the pyrazole core in related transformations, such as the Heck-Mizoroki reaction of halopyrazoles, provides valuable insight into its reactivity.
Performance of Pyrazole Derivatives in Heck-Mizoroki Reaction
The following table presents data on the Heck-Mizoroki reaction of iodo-pyrazoles with various alkenes. This demonstrates the utility of the pyrazole scaffold in forming C-C double bonds.
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Trityl-4-iodo-1H-pyrazole | Ethyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 95 | [3] |
| 2 | 1-Trityl-4-iodo-1H-pyrazole | Styrene | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 44 | [3] |
| 3 | 1-Boc-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 75 | [3] |
| 4 | 1-(p-Toluenesulfonyl)-4-iodo-1H-pyrazole | n-Butyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 88 | [3] |
Experimental Protocol: Heck-Mizoroki Reaction of a Halopyrazole
This protocol describes a general procedure for the Heck-Mizoroki reaction of a halopyrazole with an alkene.
Materials:
-
Halopyrazole (e.g., 4-iodo-1-methyl-1H-pyrazole, 1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve the halopyrazole, palladium catalyst, and ligand in the solvent.
-
Add the base and the alkene to the reaction mixture.
-
Seal the tube and heat to the desired temperature (e.g., 100 °C) for the specified time (typically 12-48 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in synthesizing pyrazole-alkyne conjugates, which are of interest in materials science and as precursors for more complex heterocyclic systems.
Performance of Pyrazole Derivatives in Sonogashira Coupling
The following table summarizes the yields of Sonogashira coupling between various halopyrazoles and terminal alkynes.
| Entry | Pyrazole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 60 | 4 | 85 | [5] |
| 2 | 4-Bromo-1-methyl-1H-pyrazole | 1-Heptyne | Pd(PPh₃)₄ (4) | CuI (8) | DIPA | THF | RT | 12 | 78 | [5] |
| 3 | 5-Iodo-1,3-dimethyl-1H-pyrazole | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | Et₃N | Acetonitrile | 80 | 6 | 91 | [5] |
| 4 | 4-Iodo-1-phenyl-1H-pyrazole | Ethynylbenzene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 8 | 82 | [5] |
Experimental Protocol: Sonogashira Coupling of a Halopyrazole
This protocol provides a general method for the Sonogashira coupling of a halopyrazole with a terminal alkyne.
Materials:
-
Halopyrazole (e.g., 4-bromo-1,5-dimethyl-1H-pyrazole, 1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halopyrazole, palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.[5]
Relevance in Drug Discovery: Signaling Pathways
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Compounds synthesized using this compound and its analogs often target key signaling pathways implicated in diseases such as cancer.
BRAF-MEK-ERK Signaling Pathway
The BRAF-MEK-ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of this pathway and uncontrolled cell growth.[7][8] Pyrazole-based inhibitors have been developed to target mutant BRAF, effectively blocking the downstream signaling cascade.[7]
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[9] Dysregulation of BTK signaling is implicated in various B-cell malignancies. Pyrazole-containing molecules have been successfully developed as potent BTK inhibitors.[5][10]
Conclusion
This compound and its analogs are highly effective reagents in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The electron-rich nature of the dimethylpyrazole ring generally leads to high yields and efficient coupling under standard palladium-catalyzed conditions. The pyrazole core, readily installed and functionalized through these methods, continues to be a cornerstone in the development of targeted therapeutics, particularly in oncology, by enabling the synthesis of potent kinase inhibitors. The provided protocols offer a solid foundation for researchers to utilize these versatile building blocks in their synthetic endeavors.
References
- 1. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used for the structural analysis of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid and its derivatives. Due to a lack of publicly available, detailed structural data for this compound, this document focuses on established experimental protocols and presents comparative data from closely related pyrazole and boronic acid analogs to provide a framework for analysis.
The pyrazole moiety is a significant scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1] When functionalized with a boronic acid group, these molecules become valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Understanding the precise three-dimensional structure of these compounds is crucial for rational drug design and the development of novel materials.
Experimental Workflow for Structural Elucidation
The structural analysis of novel boronic acid derivatives typically follows a systematic workflow, beginning with synthesis and culminating in detailed structural characterization.
References
Comparative Guide to the Biological Activity of Compounds Synthesized from (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized using (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid as a key starting material. The data presented herein is intended to offer a clear, objective comparison with established alternative compounds, supported by experimental data and detailed methodologies.
Introduction
This compound is a versatile building block in medicinal chemistry, enabling the synthesis of a diverse range of pyrazole-containing compounds. The pyrazole scaffold is a privileged structure in drug discovery, known to impart a variety of biological activities. This guide focuses on key therapeutic areas where derivatives of this compound have shown potential, including cancer, microbial infections, and inflammation.
Anticancer Activity: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been synthesized from pyrazole boronic acid precursors and evaluated for their potential as anticancer agents through the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparative Data: CDK2 Inhibitors
| Compound | Target | IC50 / Ki (µM) | Cell Line | Reference |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | Ki = 0.005 | A2780 (Ovarian Cancer) | [1] |
| Staurosporine (Alternative) | Pan-kinase inhibitor (including CDK2) | IC50 ≈ 0.003 - 0.02 | N/A | [2] |
| Roscovitine (Seliciclib) (Alternative) | CDK2/cyclin E | IC50 = 0.1 | N/A | [3] |
Note: Lower IC50/Ki values indicate higher potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against CDK2 was determined using an in vitro kinase assay. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human CDK2/cyclin E complex and a suitable substrate (e.g., histone H1) are prepared in an assay buffer.
-
Compound Dilution: The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 or Ki values are then determined by fitting the data to a dose-response curve.[1]
Signaling Pathway: CDK2 in Cell Cycle Regulation
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Palladium Catalysts for Pyrazole Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers in drug discovery and materials science, the construction of pyrazole-containing molecules is of particular interest due to their prevalence in bioactive compounds. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of pyrazole boronic acids, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst is crucial for the success of Suzuki-Miyaura coupling reactions involving pyrazole boronic acids, influencing reaction yields, times, and functional group tolerance. Below is a summary of quantitative data for various palladium catalysts compiled from the literature. It is important to note that direct comparison can be challenging as reaction conditions vary between studies.
| Catalyst / Ligand | Pyrazole Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [1] |
| PdCl₂(dppf) | Pyrazole triflates | Aryl boronic acids | - | - | - | - | Increased yields with additional dppf | [2][3] |
| XPhos Pd G3 | Unstable 2-heteroaryl boronic acids | (Hetero)aryl chlorides, bromides, and triflates | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 | Excellent | [4] |
| XPhos Pd G2 | Chloro heterocycles | Aryl boronic acids | - | - | - | - | High efficiency | [5] |
| Pd(OAc)₂ / SPhos | Halogenated N-rich heterocycles | Aryl boronic acids | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | High | [6] |
| Bis(pyrazolyl)palladium(II) complexes | Bromobenzene | Phenylboronic acid | - | - | 140 | 4 | up to 98% conversion | [7] |
| Pd₂(dba)₃ / Pyrazole-phosphine ligand | Aryl bromide | Phenylboronic acid | - | Toluene | 80-85 | - | 70-80 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative experimental protocols for key catalysts.
General Procedure using Pd(PPh₃)₄
In a typical experiment, 5-(4-bromophenyl)-4,6-dichloropyrimidine is coupled with various aryl-boronic acids (1.1 equivalents) using 5 mol % of Pd(PPh₃)₄ as the catalyst.[1] The reaction is carried out in the presence of K₃PO₄ as the base in 1,4-dioxane as the solvent.[1] The mixture is heated at 70–80 °C under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS.[1]
General Procedure using Buchwald Precatalysts (e.g., XPhos Pd G3)
For the coupling of unstable heteroaryl boronic acids, a pre-catalyst such as XPhos Pd G3 (e.g., 2 mol %) is often employed.[4] The reaction is typically performed with the aryl or heteroaryl halide (1 mmol), the boronic acid (1.5 mmol), and a base like K₃PO₄ in a degassed solvent system such as THF and water.[4] These reactions can often proceed at room temperature or a slightly elevated temperature of 40 °C, with short reaction times, often around 30 minutes, to afford the desired products in excellent yields.[4]
General Procedure using PdCl₂(dppf)
A general protocol for the palladium-mediated Suzuki coupling of pyrazole triflates with aryl boronic acids has been developed utilizing PdCl₂(dppf). The addition of an extra dppf ligand was found to enhance the product yields.[2][3]
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for the synthesis of functionalized pyrazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is critical for the reliability and reproducibility of subsequent reactions and the quality of the final product. This guide provides a comparative overview of key analytical techniques for purity assessment, complete with experimental protocols and performance data.
The primary methods for evaluating the purity of boronic acids include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1] Each technique offers distinct advantages and sensitivities for detecting the target compound and potential impurities.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance of the most common analytical methods for the purity assessment of this compound.
| Analytical Method | Information Provided | Sensitivity | Specificity | Throughput | Common Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities | High (µg/mL to ng/mL)[2] | High | High | Starting materials, boroxines (cyclic anhydrides), hydrolysis products, other organic impurities |
| ¹H and ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities with distinct signals | Moderate to High | High | Medium | Residual solvents, starting materials, boroxines, boric acid[3][4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, impurity identification, quantitative analysis | Very High (pg/mL to ng/mL)[5] | Very High | High | Trace impurities, degradation products, reaction byproducts |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a widely used method for assessing the purity of boronic acids due to its high resolution and sensitivity.[1]
Objective: To quantify the purity of this compound and detect any organic impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Acquity BEH C18)[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate[2]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.[1]
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
NMR Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of boronic acids. Both ¹H and ¹¹B NMR are highly valuable.[1] ¹¹B NMR is particularly useful for observing the boron environment and detecting boron-containing impurities like boric acid.[3][6]
Objective: To confirm the chemical structure and assess the purity by identifying and quantifying signals from the main compound and any impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Integrate the peaks corresponding to the protons of this compound and any impurity signals.
-
-
¹¹B NMR Acquisition:
-
Data Analysis:
-
For ¹H NMR, the purity can be estimated by comparing the integral of the product peaks to those of known impurities or a quantitative internal standard.
-
For ¹¹B NMR, the presence of single or multiple peaks indicates the presence or absence of different boron species.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[2]
Objective: To confirm the molecular weight of the synthesized compound and to identify and quantify any impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source[9]
Procedure:
-
LC Conditions:
-
Employ the same HPLC method as described above.
-
-
MS Conditions:
-
Ionization Mode: Positive and/or Negative ESI.
-
Mass Range: m/z 50-500.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the target compound.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound.
-
Analyze the mass spectra of any other peaks to identify potential impurities by their mass-to-charge ratios. The use of high-resolution mass spectrometry can aid in determining the elemental composition of impurities.
-
Mandatory Visualization
The following diagrams illustrate the workflow for assessing the purity of synthesized this compound.
Caption: Workflow for purity assessment of the synthesized boronic acid.
Caption: Relationship between analytical techniques and the information obtained.
References
- 1. benchchem.com [benchchem.com]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boronic Acid Reactivity in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical factor in the efficient synthesis of novel therapeutics. Boronic acids and their derivatives are indispensable reagents in modern medicinal chemistry, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of various boronic acids, supported by experimental data, to aid in the strategic selection of these crucial synthetic partners.
The reactivity of a boronic acid in a cross-coupling reaction is a delicate balance of electronic and steric factors, as well as its inherent stability. Generally, a trade-off exists between reactivity and stability, with more reactive species often being less stable.[1]
The Reactivity Landscape: Boronic Acids vs. Boronate Esters
A primary consideration in drug discovery is the choice between using a boronic acid or a more stable boronate ester, such as a pinacol ester.
-
Boronic Acids: These are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the key transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl derivatives, are prone to decomposition through pathways like protodeboronation (cleavage of the C-B bond) and oxidation, which can negatively impact shelf-life and reaction yields.[1][2]
-
Boronate Esters: Derivatives like pinacol esters offer significantly improved stability.[1] They are often crystalline solids that are easier to handle, purify, and store for extended periods. This stability can lead to more reproducible results and potentially higher isolated yields in complex syntheses due to the higher purity of the starting material.[1] While historically considered less reactive, recent advancements in catalyst systems have made boronate esters highly effective coupling partners.[3]
Quantitative Reactivity Comparison
The following table summarizes kinetic data from studies on the transmetalation step of the Suzuki-Miyaura reaction, offering a comparison of the relative reactivity of various boronic acids and boronate esters.
| Entry | Boron Reagent | Relative Rate | Observations |
| 1 | Arylboronic acid | 1.00 | Baseline for comparison. |
| 2 | Catechol boronic ester | ~5.0 | Increased rate compared to the parent boronic acid.[4] |
| 3 | Glycol boronic ester | ~23 | Significantly faster transmetalation than the corresponding arylboronic acid.[4] |
| 4 | Dimethyl boronic ester | ~21 | Rate increase suggests that the conformational restriction of the glycol ester is not the sole factor.[4] |
| 5 | Boroxine | ~9.33 | Faster reaction, though no discrete intermediate was observed.[4] |
| 6 | α-Hydroxyisobutyrate boronic ester | 0.39 | Slower than the arylboronic acid but considerably faster than the pinacol ester.[4] |
| 7 | Pinacol boronic ester | Slower | No discrete intermediate was observed, attributed to steric bulk.[4] |
| 8 | Diisopropyl boronic ester | Slower | Hindered ester that does not quantitatively form the pre-transmetalation intermediate.[4] |
Factors Influencing Reactivity
The inherent reactivity of a boronic acid is significantly influenced by the electronic nature of the organic moiety attached to the boron atom.
-
Electron-Deficient Heterocycles (e.g., Pyridine, Quinazoline): Boronic acids attached to electron-poor aromatic systems are generally less reactive.[2][5] The electron-withdrawing nature of the ring system decreases the nucleophilicity of the boronic acid, which slows down the crucial transmetalation step.[5] Additionally, the presence of Lewis basic nitrogen atoms can lead to catalyst deactivation by coordinating to the palladium center.[2]
-
Electron-Rich Heterocycles (e.g., Furan, Thiophene, Pyrrole): These are typically more reactive in the transmetalation step.[2] However, they can be more susceptible to decomposition pathways like protodeboronation.[2]
Experimental Protocols
Reproducible experimental results are contingent on detailed and well-defined methodologies. The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of specific boronic acids and their derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronate ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.[6]
-
Add the degassed solvent system via syringe.[7]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[6]
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with water and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer with brine, dry it over a drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography to obtain the desired coupled product.[6]
Visualizing the Process
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for comparing the reactivity of different boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for comparing boronic acid and boronate ester reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a compound utilized in various synthetic applications. Adherence to these protocols is essential for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) :
-
Eye Protection : Always wear chemical safety goggles.[1]
-
Hand Protection : Chemical-resistant gloves are mandatory.[1]
-
Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection : All handling of the compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[3]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[4] This ensures that the compound is managed in an environmentally safe and compliant manner.
Step 1: Waste Segregation Proper waste segregation is the foundational step to prevent accidental chemical reactions and ensure correct disposal.[4]
-
Solid Waste : Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealable, and clearly labeled container for solid hazardous waste.[3][4]
-
Liquid Waste : Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3][4] Never mix boronic acid waste with other chemicals like strong oxidizing agents, acids, or bleach.[3][5]
Step 2: Waste Container Labeling All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".[6]
-
The associated hazards (e.g., Irritant).[6]
-
The date the container was first used for waste accumulation.
Step 3: Storage of Hazardous Waste Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection.[3][4] This area should be cool and dry. Secondary containment should be used for liquid waste containers.[7]
Step 4: Arranging for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[4] Provide them with a detailed inventory of the waste.
Step 5: Decontamination of Empty Containers Empty containers of this compound must be properly decontaminated before disposal.
-
Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7][8]
-
Collect Rinsate : The first rinse, and for highly toxic chemicals all three, must be collected and disposed of as liquid hazardous waste.[3][7]
-
Final Disposal of Container : After rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).[3]
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Hazard Summary
The following table summarizes the likely hazard classifications for this compound based on similar chemical structures.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2] |
Disposal Workflow
The diagram below illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. The following procedures are based on established best practices for handling boronic acid derivatives and related chemical compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[5] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[5][6] Contaminated clothing should be removed immediately and washed before reuse.[5]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5][7] | To protect eyes from contact, which can cause serious irritation.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][5][8] | To prevent skin contact and potential irritation.[1][4] |
| Body Protection | A laboratory coat is required.[1][5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5] | To prevent respiratory tract irritation.[1][3] |
Experimental Protocol: Safe Handling and Disposal
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound or a closely related compound.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary materials and equipment within the fume hood to minimize movement in and out of the containment area.
-
Don the required personal protective equipment as outlined in the table above.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid creating dust. If the compound is a solid, handle it carefully.
-
If transferring the compound, use a spatula or other appropriate tool to minimize dust generation.
-
If making a solution, add the solid slowly to the solvent to avoid splashing.
-
In case of a small spill, contain it with an inert absorbent material such as sand or vermiculite.[5]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][9]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste:
-
Option 1: Hazardous Waste Collection: This is the recommended method. Collect all liquid waste containing the boronic acid in a labeled, sealed, and appropriate hazardous waste container.
-
Option 2: In-Lab Neutralization (for small quantities): If permitted by your institution and local regulations, small quantities of boronic acid waste can be neutralized. Boronic acids are weak acids and can be neutralized with a mild base like sodium bicarbonate.[10] The pH of the solution should be adjusted to between 5.5 and 9.0 before disposal down the sanitary sewer with copious amounts of water.[1][11] Always confirm this practice is permitted by your institution and local wastewater authority before proceeding. [1][10]
-
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. labproinc.com [labproinc.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sciencing.com [sciencing.com]
- 10. laballey.com [laballey.com]
- 11. bsu.edu [bsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
